molecular formula C7H15NO B13175735 1-Amino-1-cyclopropyl-2-methylpropan-2-ol

1-Amino-1-cyclopropyl-2-methylpropan-2-ol

Cat. No.: B13175735
M. Wt: 129.20 g/mol
InChI Key: UPUDUWVEAZOVQS-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropyl-2-methylpropan-2-ol is a chemical compound with the molecular formula C7H15NO It is known for its unique structure, which includes a cyclopropyl group attached to a central carbon atom that also bears an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. One common method includes the following steps:

    Cyclopropylmethyl ketone: is reacted with in the presence of a reducing agent such as .

  • The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.
  • The resulting mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropyl-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl ketone or related compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-1-cyclopropyl-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar structure but lacks the cyclopropyl group.

    2-Amino-2-methylpropan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.

    1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of a cyclopropyl group.

Uniqueness

1-Amino-1-cyclopropyl-2-methylpropan-2-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-amino-1-cyclopropyl-2-methylpropan-2-ol

InChI

InChI=1S/C7H15NO/c1-7(2,9)6(8)5-3-4-5/h5-6,9H,3-4,8H2,1-2H3

InChI Key

UPUDUWVEAZOVQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1CC1)N)O

Origin of Product

United States

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